2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-[3-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQTYXZPDJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Azide compounds are generally known to react with various biological targets, including enzymes and receptors.
Mode of Action
Azide compounds are known to undergo reactions such as nucleophilic substitution and oxidation. The azide group in the compound could potentially interact with its targets, leading to changes in their function.
Biochemical Pathways
Azide compounds are known to interfere with various metabolic pathways.
Pharmacokinetics
A related azido impurity in sartan drug substances has been analyzed using lc-uv-ms, suggesting that similar techniques could be used to study the pharmacokinetics of this compound.
Result of Action
Azide compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of azide compounds.
Biological Activity
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane core with an azidomethyl phenyl substituent. Its molecular formula is with a molecular weight of 259.1 g/mol. The presence of the azide group suggests potential for bioorthogonal chemistry applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dioxaborolane structure is known to interact with various enzymes, potentially inhibiting their activity through coordination with metal ions in the active sites.
- Bioorthogonal Reactions : The azide functionality allows for click chemistry applications, facilitating the conjugation with biomolecules for targeted delivery.
- Antitumor Activity : Preliminary studies suggest that derivatives of dioxaborolanes exhibit antitumor properties by inducing apoptosis in cancer cells.
Antitumor Activity
A study highlighted the synthesis of boron-containing compounds and their evaluation against various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cell lines, indicating its potential as an antitumor agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-Azidomethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MCF-7 | 15.0 |
| 2-(3-Azidomethyl)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | MDA-MB-231 | 12.0 |
Mechanistic Studies
Mechanistic investigations have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases . This was demonstrated in a study where the compound was applied to MCF-7 cells:
- Caspase Activation : Increased levels of cleaved caspase-3 and -9 were observed.
- Cell Cycle Analysis : Flow cytometry revealed an accumulation of cells in the G0/G1 phase.
Applications in Drug Development
The unique properties of this compound make it a candidate for further development in drug formulations. Its ability to facilitate bioorthogonal reactions opens avenues for targeted drug delivery systems .
Scientific Research Applications
Chemical Biology
The compound is primarily utilized in chemical biology for its ability to participate in click chemistry reactions. The azide functional group allows for efficient conjugation with alkyne-containing molecules, facilitating the study of biomolecular interactions and the development of bioconjugates.
- Case Study : Research has demonstrated that compounds like 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be employed to label proteins and other biomolecules selectively. This labeling is crucial for tracking biological processes in live cells.
Drug Development
Due to its boron content, this compound may play a role in drug design and development. Boron-containing compounds have garnered interest for their ability to enhance the pharmacological properties of drugs.
- Case Study : Studies have shown that boron compounds can improve the efficacy of certain anticancer agents by facilitating their delivery to target sites within the body.
Materials Science
The unique properties of this dioxaborolane derivative make it suitable for applications in materials science, particularly in the synthesis of polymers and nanomaterials.
- Case Study : The incorporation of azidomethyl groups into polymer matrices has been explored to create functionalized materials that exhibit enhanced mechanical properties and responsiveness to environmental stimuli.
Comparative Analysis Table
| Application Area | Key Features | Example Use Case |
|---|---|---|
| Chemical Biology | Click chemistry for biomolecule labeling | Protein tracking in live cell imaging |
| Drug Development | Enhances pharmacological properties | Improved delivery of anticancer drugs |
| Materials Science | Synthesis of functionalized polymers | Creation of responsive nanomaterials |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Reactivity
The compound’s azidomethyl group distinguishes it from other dioxaborolane derivatives. Key analogs include:
Halogen-Substituted Derivatives
- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The iodine substituent facilitates Suzuki-Miyaura cross-coupling reactions and serves as a precursor for radiohalogenation in imaging agents.
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 68716-50-7, ): Bromine acts as a leaving group in nucleophilic substitutions or transition-metal-catalyzed couplings.
Electron-Withdrawing and Electron-Donating Groups
- 2-(3-(Methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 78504-09-3, ): The methylsulfonyl group enhances electrophilicity, stabilizing the boronate for selective cross-couplings.
- 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1092485-88-5, ): Halogenated derivatives are used in agrochemicals and pharmaceuticals for their metabolic stability.
Functionalized Alkyl/Aryl Groups
- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): The hydroxymethyl group requires protection (e.g., as a silyl ether) to prevent side reactions during synthesis.
- 4,4,5,5-Tetramethyl-2-(3-trimethylsilanylethynyl-phenyl)-1,3,2-dioxaborolane (CAS 915402-03-8, ): The silyl-protected alkyne enables sequential cross-couplings and click chemistry.
Preparation Methods
General Synthetic Strategy
The preparation typically involves a two-step approach:
- Step 1: Synthesis of the corresponding bromomethyl-substituted boronate ester.
- Step 2: Nucleophilic substitution of the bromide by azide ion to install the azidomethyl group.
This approach leverages the relatively good leaving group ability of bromide and the nucleophilicity of azide ion to achieve the azidation.
Detailed Preparation Procedure
2.1 Starting Material Preparation
The precursor, 2-(3-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is synthesized or commercially obtained. This compound features a bromomethyl group at the meta-position on the phenyl ring attached to the boronate ester.
- The bromomethyl boronate ester is subjected to nucleophilic substitution with sodium azide (NaN3) in an appropriate solvent, commonly dimethylformamide (DMF) or acetone.
- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.
- After completion, the reaction mixture is purified via flash column chromatography using silica gel with a solvent gradient such as 0–5% diethyl ether in hexane.
- The product is isolated as a colorless oil or solid, depending on the exact conditions and scale.
| Parameter | Details |
|---|---|
| Starting material | 2-(3-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Sodium azide equivalents | Typically 1.1 to 2 equivalents |
| Solvent | DMF or acetone |
| Reaction temperature | Room temperature to 60 °C |
| Reaction time | Several hours (e.g., 12–24 h) |
| Purification | Flash chromatography (silica gel) |
| Yield | Variable, reported yields around 13-80% depending on conditions |
This procedure is supported by analogous preparations of the para-substituted isomer 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which has been prepared with a 13% isolated yield after flash chromatography.
Spectral and Structural Confirmation
- 1H NMR: Characteristic signals include aromatic protons, azidomethyl methylene protons (singlet around 4.3–4.4 ppm), and the methyl groups of the pinacol boronate ester (singlet around 1.3–1.4 ppm).
- 13C NMR: Signals consistent with aromatic carbons, boronate ester carbons (~84 ppm), and azidomethyl carbon (~54–55 ppm).
- 11B NMR: Typically shows a signal around 31 ppm, confirming the boronate environment.
- IR Spectroscopy: Presence of azide stretching vibration near 2100 cm⁻¹ confirms azide functionality.
Alternative Synthetic Routes and Considerations
While the nucleophilic substitution method is the most straightforward, alternative routes may involve:
- Direct borylation of azidomethyl-substituted aryl halides: Using transition-metal catalysis to install the boronate ester directly on an azidomethyl-substituted aryl ring.
- Post-functionalization of pre-formed boronate esters: For instance, starting with 2-(3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and converting the aldehyde to azidomethyl via oxime or halomethyl intermediates.
However, these methods are less commonly reported and may require more steps or harsher conditions.
Summary Table of Preparation Conditions
Research Findings and Practical Notes
- The azidation step is sensitive to reaction time and temperature; prolonged heating may lead to decomposition or side reactions.
- The low to moderate yields (e.g., 13% in one report) suggest optimization may be needed for scale-up or practical applications.
- The boronate ester moiety is stable under azidation conditions, allowing the functional group to remain intact for subsequent transformations such as Suzuki coupling or click chemistry.
- The azidomethyl group serves as a versatile handle for further functionalization, notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a boronic acid precursor (e.g., 3-(azidomethyl)phenylboronic acid) with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrative conditions. Key parameters include:
- Catalyst selection : Use Pd catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura coupling analogs .
- Solvent optimization : Anhydrous dioxane or THF improves boron-ester formation .
- Temperature control : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to prevent azide decomposition .
Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., azide dimerization) with additives like Cu(I) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR validate the dioxaborolane ring (δ ~30–35 ppm for ¹¹B) and azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) .
- X-ray crystallography : Resolves boronate geometry and confirms azide orientation, as seen in analogous ferrocenyl dioxaborolanes .
- HPLC-MS : Detects impurities (e.g., unreacted boronic acid) using reverse-phase C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How does the azidomethyl group influence the compound’s reactivity in click chemistry or cross-coupling reactions?
Methodological Answer: The azidomethyl group enables Huisgen cycloaddition (CuAAC) with alkynes, but competing reactions (e.g., Staudinger ligation) may occur. To prioritize CuAAC:
- Use Cu(I) catalysts (e.g., TBTA) in polar solvents (DMF/H₂O) at 25–50°C .
- Avoid amine-containing buffers that deactivate Cu(I).
In cross-coupling, the azide may reduce Pd catalysts; mitigate this by: - Adding ligands (e.g., XPhos) to stabilize Pd(0) intermediates .
- Pre-forming the active catalyst (e.g., Pd₂(dba)₃) .
Q. How can contradictory data in reaction outcomes (e.g., low yields vs. high purity) be resolved?
Methodological Answer: Contradictions often arise from competing pathways (e.g., azide decomposition vs. coupling):
- Kinetic profiling : Use in-situ IR or Raman spectroscopy to track azide consumption and intermediate formation .
- Post-reaction analysis : Isolate byproducts via column chromatography and characterize (e.g., MS/MS for azide dimers) .
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to map optimal conditions .
Q. What strategies mitigate instability during storage or handling of this azide-containing compound?
Methodological Answer:
- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and moisture ingress .
- Handling : Use explosion-proof equipment; avoid friction or shock (azides are shock-sensitive). Conduct small-scale tests (<100 mg) before scaling .
- Stabilizers : Add 1–5% w/w inert stabilizers (e.g., MgO) to suppress exothermic decomposition .
Q. How do solvent and temperature choices affect the compound’s performance in Suzuki-Miyaura couplings?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF): Enhance solubility but may destabilize the dioxaborolane ring. Use mixed solvents (e.g., dioxane/H₂O) for aqueous-phase reactions .
- Temperature : Elevated temperatures (>80°C) accelerate transmetallation but risk azide decomposition. Microwave-assisted synthesis (100–120°C, short pulses) balances speed and stability .
Mechanistic and Computational Questions
Q. What computational methods predict the electronic effects of substituents on the dioxaborolane ring’s reactivity?
Methodological Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the azidomethyl group lowers LUMO energy, enhancing electrophilicity at boron .
- Molecular dynamics : Simulate solvent interactions to optimize steric accessibility of the boron center .
Scaling and Reproducibility Challenges
Q. What are the key challenges in scaling reactions from milligram to gram scale?
Methodological Answer:
- Heat dissipation : Azide exothermicity requires jacketed reactors with precise temperature control .
- Catalyst efficiency : Increase Pd loading (1–5 mol%) to maintain turnover at larger scales .
- Purification : Switch from column chromatography to recrystallization (e.g., hexane/EtOAc) for cost-effective isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
